![molecular formula C8H11ClN2O2S B2807905 {[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]thio}acetic acid CAS No. 1006436-36-7](/img/structure/B2807905.png)
{[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]thio}acetic acid
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Description
“{[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]thio}acetic acid” is a chemical compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . The compound also contains a thioacetic acid group and a chloro group .
Molecular Structure Analysis
The molecular structure of “{[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]thio}acetic acid” is characterized by a pyrazole ring with two methyl substituents, a chloro group, and a thioacetic acid group . The compound is unsymmetrical .Chemical Reactions Analysis
While specific chemical reactions involving “{[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]thio}acetic acid” are not detailed in the available resources, pyrazole compounds are known to participate in a variety of chemical reactions. For instance, 3,5-dimethylpyrazole can react with acetylacetone and hydrazine .Future Directions
While specific future directions for “{[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]thio}acetic acid” are not detailed in the available resources, research into pyrazole derivatives continues due to their diverse pharmacological effects . They may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
2-[(4-chloro-3,5-dimethylpyrazol-1-yl)methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-5-8(9)6(2)11(10-5)4-14-3-7(12)13/h3-4H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEFKPOMCOXBCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CSCC(=O)O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]thio}acetic acid |
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